8-(Tritylthio)octanoic acid
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Overview
Description
8-(Tritylthio)octanoic acid is an organic compound characterized by the presence of a tritylthio group attached to an octanoic acid backbone. This compound is notable for its unique structural features, which include a trityl group (triphenylmethyl) bonded to a sulfur atom, which in turn is connected to an octanoic acid chain. The trityl group is known for its stability and protective properties in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tritylthio)octanoic acid typically involves the reaction of 6-mercapto-8-(tritylthio)octanoic acid with N-(phenylthio)phthalimide in a solvent. This reaction is a disulfide etherification process, which results in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-(Tritylthio)octanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylthio group can be reduced to a thiol group under specific conditions.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tritylthio derivatives.
Scientific Research Applications
8-(Tritylthio)octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for thiols in organic synthesis due to the stability of the trityl group.
Biology: Employed in the study of enzyme mechanisms and protein interactions involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 8-(Tritylthio)octanoic acid involves its ability to interact with various molecular targets through its tritylthio group. This group can undergo oxidation and reduction reactions, thereby modulating the redox state of biological systems. The compound can also form stable complexes with metal ions, influencing enzymatic activities and signaling pathways.
Comparison with Similar Compounds
- 1-Bromo-3-tritylthiopropane
- 2-(Tritylthio)ethanethiol
Comparison: 8-(Tritylthio)octanoic acid is unique due to its longer carbon chain compared to similar compounds like 1-bromo-3-tritylthiopropane and 2-(tritylthio)ethanethiol. This extended chain provides different physicochemical properties and reactivity, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
IUPAC Name |
8-tritylsulfanyloctanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O2S/c28-26(29)21-13-2-1-3-14-22-30-27(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFYKFCLXVNVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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